molecular formula C20H27F3O4SSi B14077295 [2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate

[2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate

Cat. No.: B14077295
M. Wt: 448.6 g/mol
InChI Key: VJKJMGIFWIEZPB-UHFFFAOYSA-N
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Description

[2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate is a complex organic compound with a unique structure that combines a chromen backbone with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the chromen backbone, the introduction of the trimethylsilyl group, and the final trifluoromethanesulfonation. Each step requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of continuous flow reactors and automated systems to handle the complex multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chromen compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a drug candidate or a precursor for drug development. Its unique structure may offer therapeutic benefits in treating certain diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen derivatives with different substituents, such as:

  • [2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] sulfate
  • [2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] phosphate

Uniqueness

What sets [2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate apart is its trifluoromethanesulfonate group, which imparts unique chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications where these properties are desired.

Properties

Molecular Formula

C20H27F3O4SSi

Molecular Weight

448.6 g/mol

IUPAC Name

[2-methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate

InChI

InChI=1S/C20H27F3O4SSi/c1-14(2)8-7-12-19(3)13-11-15-9-10-16(27-28(24,25)20(21,22)23)18(17(15)26-19)29(4,5)6/h8-11,13H,7,12H2,1-6H3

InChI Key

VJKJMGIFWIEZPB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C(=C(C=C2)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)C)C

Origin of Product

United States

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